N-(sec-butyl)-N'-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(sec-butyl)-N'-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)urea, commonly known as SB-3CT, is a potent inhibitor of gelatinase B (MMP-9), a matrix metalloproteinase enzyme that plays a crucial role in various physiological and pathological processes. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases.
Mechanism of Action
SB-3CT exerts its inhibitory effects on N-(sec-butyl)-N'-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)urea by binding to the catalytic domain of the enzyme, thereby preventing its activity. This results in the inhibition of the degradation of extracellular matrix components, which is essential for the invasion and metastasis of cancer cells, and the development of atherosclerosis.
Biochemical and Physiological Effects:
SB-3CT has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell invasion and metastasis, reduction of arthritis severity, and prevention of atherosclerosis development. It has also been shown to reduce the expression of inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of SB-3CT is its high potency and specificity for N-(sec-butyl)-N'-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)urea inhibition. This makes it an ideal tool for studying the role of N-(sec-butyl)-N'-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)urea in various physiological and pathological processes. However, its high potency also poses a limitation as it may lead to off-target effects and toxicity at higher concentrations.
Future Directions
There are several future directions for the research on SB-3CT. One of the potential areas of application is the development of novel therapeutic agents for the treatment of cancer, arthritis, and cardiovascular diseases. Another potential direction is the investigation of the role of N-(sec-butyl)-N'-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)urea in other physiological and pathological processes, such as wound healing and neurodegenerative diseases. Further studies are also needed to optimize the dose and delivery of SB-3CT to minimize its potential off-target effects and toxicity.
Synthesis Methods
The synthesis of SB-3CT involves the reaction of N-(2-chloroethyl)-N'-[2-(4-morpholinyl)ethyl]urea with 2-(4-(2-methoxyphenyl)-1-piperazinyl)acetic acid, followed by the reaction with pyridine-3-methanol. The final product is obtained through purification and recrystallization processes.
Scientific Research Applications
SB-3CT has been widely used in scientific research to elucidate the role of N-(sec-butyl)-N'-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)urea in various physiological and pathological processes. It has been shown to inhibit the invasion and metastasis of cancer cells, reduce the severity of arthritis, and prevent the development of atherosclerosis.
properties
IUPAC Name |
1-butan-2-yl-3-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O2/c1-4-17(2)25-22(28)24-16-18-8-7-11-23-21(18)27-14-12-26(13-15-27)19-9-5-6-10-20(19)29-3/h5-11,17H,4,12-16H2,1-3H3,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWWWBXNZQPIBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NCC1=C(N=CC=C1)N2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-butyl)-N'-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.